molecular formula C8H6BrF3N2O B8799351 N-(5-Bromo-4-(trifluoromethyl)pyridin-2-yl)acetamide CAS No. 1370351-46-4

N-(5-Bromo-4-(trifluoromethyl)pyridin-2-yl)acetamide

Cat. No.: B8799351
CAS No.: 1370351-46-4
M. Wt: 283.04 g/mol
InChI Key: UOTUSCSUVVKJNJ-UHFFFAOYSA-N
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Description

N-(5-Bromo-4-(trifluoromethyl)pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C8H6BrF3N2O and its molecular weight is 283.04 g/mol. The purity is usually 95%.
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Properties

CAS No.

1370351-46-4

Molecular Formula

C8H6BrF3N2O

Molecular Weight

283.04 g/mol

IUPAC Name

N-[5-bromo-4-(trifluoromethyl)pyridin-2-yl]acetamide

InChI

InChI=1S/C8H6BrF3N2O/c1-4(15)14-7-2-5(8(10,11)12)6(9)3-13-7/h2-3H,1H3,(H,13,14,15)

InChI Key

UOTUSCSUVVKJNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(C(=C1)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dry vessel under nitrogen at room temperature was charged with 5-bromo-4-(trifluoromethyl)pyridin-2-amine B1 (200 g, 830 mmol) and ethyl acetate (200 ml). The reaction mixture was cooled to 0° C. To the solution was added N,N-dimethylpyridin-4-amine (1.01 g, 8.29 mmol). Heptane (400 ml) was added and the mixture was cooled to 0° C. Acetic anhydride (109.6 ml, 1162 mmol) was added over a period of 60 min. The reaction mixture was warmed to 50° C. within 60 min. The reaction mixture was stirred at 50° C. for 18 h. Solvent (330 g) was removed by distillation (540-250 mbar, 50° C.) until a residue of ˜300 ml was obtained. The reaction mixture was allowed to cool to 20° C. Heptane (800 ml) was added and the mixture was stirred for 30 min. The precipitate was collected by filtration. The filter cake was washed with heptane (100 ml). The product was dried in a tray dryer for 16 h at 40° C., <20 mbar to yield 212 g (90%) B2 as slightly brown solid.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
109.6 mL
Type
reactant
Reaction Step Two
Quantity
1.01 g
Type
catalyst
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
Yield
90%

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